molecular formula C11H8Cl2N2O3 B1293020 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride CAS No. 1119449-67-0

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride

Cat. No.: B1293020
CAS No.: 1119449-67-0
M. Wt: 287.1 g/mol
InChI Key: LEQPVJXSRHXFNP-UHFFFAOYSA-N
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Description

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C11H8Cl2N2O3 and its molecular weight is 287.1 g/mol. The purity is usually 95%.
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Biological Activity

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₁H₈ClN₃O₂. Its structure features a chloromethyl group attached to an oxadiazole ring, which is known for contributing to various biological activities.

Anticancer Properties

Research indicates that derivatives of oxadiazole compounds exhibit promising anticancer activity. A study highlighted that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases .

Cell Line IC50 (µM) Mechanism of Action
HeLa12.5Apoptosis induction
CaCo-215.0Cell cycle arrest (G2/M phase)
H9c220.0Inhibition of mitochondrial function

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Studies have shown that oxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The presence of the chloromethyl group enhances their ability to penetrate bacterial cell walls .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory potential. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory disorders .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety has been linked to the inhibition of various enzymes such as carbonic anhydrase and histone deacetylase, which are crucial in cancer progression and inflammation.
  • Induction of Apoptosis : Many studies report that these compounds can trigger apoptosis in cancer cells through intrinsic pathways, often involving mitochondrial dysfunction.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in preclinical models:

  • Study on HeLa Cells : A derivative showed an IC50 value of 12.5 µM against HeLa cells, indicating significant cytotoxicity compared to standard chemotherapeutics .
  • In Vivo Studies : Animal models treated with oxadiazole derivatives exhibited reduced tumor growth rates compared to control groups, further validating their potential as anticancer agents .

Properties

IUPAC Name

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c1-17-8-3-2-6(10(13)16)4-7(8)11-14-9(5-12)18-15-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQPVJXSRHXFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601161558
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-67-0
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119449-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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